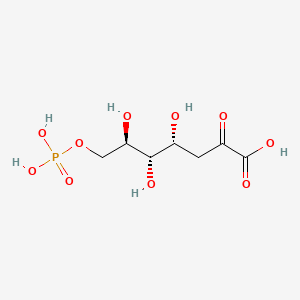
1,2-Chrysenediol
説明
1,2-Chrysenediol, also known as this compound, is a useful research compound. Its molecular formula is C18H12O2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Lithium Batteries : Lithium benzenedithiolate, closely related to 1,2-Chrysenediol, has been identified as a potential high-capacity organic cathode material for rechargeable lithium batteries. Its specific capacity and performance in lithium batteries are promising (Li et al., 2019).
Molecular Electronics : In molecular electronics, benzenedithiol, which shares structural similarities with this compound, demonstrates unique electrical and mechanical properties when used in molecular junctions (Bruot et al., 2011).
Photodegradation of Polycyclic Aromatic Hydrocarbons : Research has shown that the photodegradation of chrysene, a polycyclic aromatic hydrocarbon, is enhanced in the presence of smectite clay and salinity. This could have implications for environmental remediation and understanding the fate of PAHs in natural environments (Kong & Ferry, 2003).
Natural Products and Pharmaceutical Agents : The 1,2-diamine motif, found in compounds like this compound, is prevalent in many natural products with biological activity. Its synthetic pathways, including metal-catalysed diamination reactions, are of great interest for developing new drugs and understanding biological processes (Cardona & Goti, 2009).
Secondary Organic Aerosol Formation : Catechol, another compound related to this compound, is a significant precursor in secondary organic aerosol formation. Understanding its oxidation mechanisms in the atmosphere can enhance our knowledge of air quality and pollution control strategies (Finewax et al., 2018).
Organic Synthesis and Polymer Modification : The thiol-ene modification of 1,2-polybutadiene using UV light, involving structural elements similar to this compound, is a significant development in polymer chemistry. This has applications in creating biohybrid materials and enhancing polymer properties (Brummelhuis et al., 2008).
Chemical Catalysis : The synthesis and properties of silicon and other metal compounds containing 1,2-benzenediolato groups (structurally related to this compound) demonstrate their potential in catalysis and organic synthesis (Chuit et al., 1996).
Health and Environmental Studies : The study of phthalates, which include diesters of 1,2-benzenedicarboxylic acid, provides critical insights into their health effects and environmental impact. This research is vital for public health and environmental policy (Hauser & Calafat, 2005).
特性
IUPAC Name |
chrysene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHBHRWGGYLFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276217 | |
| Record name | 1,2-Chrysenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138142-87-7 | |
| Record name | 1,2-Chrysenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


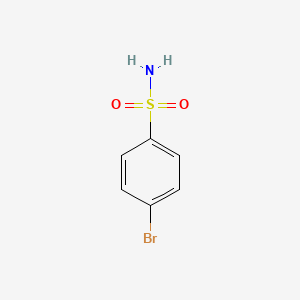

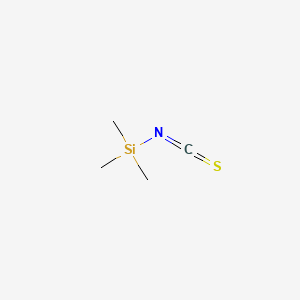
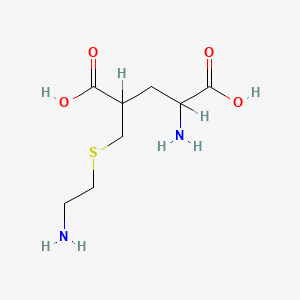
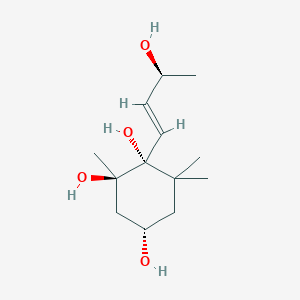

![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)
![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)
![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)
![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-4-(1-tetrazolyl)benzamide](/img/structure/B1198674.png)
![1-(2-Methoxyphenyl)-4-[(4-methylphenyl)-(1-propan-2-yl-5-tetrazolyl)methyl]piperazine](/img/structure/B1198676.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)
